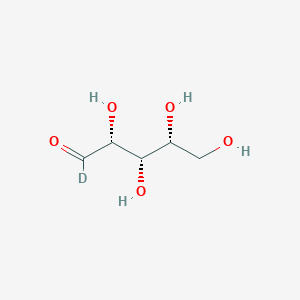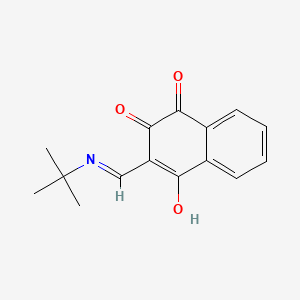
Anti-infective agent 6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anti-infective agent 6 is a compound used to combat infections caused by various microorganisms, including bacteria, fungi, viruses, and parasites. It is part of a broader class of anti-infective agents that are essential in the treatment and prevention of infectious diseases. These agents work by inhibiting the growth and proliferation of pathogenic microorganisms, thereby aiding in the recovery and maintenance of health.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of anti-infective agent 6 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes:
Step 1: Preparation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure by introducing various substituents using reagents such as halogens, alkyl groups, or hydroxyl groups.
Step 3: Purification and isolation of the final product using techniques like crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency in large-scale production.
化学反応の分析
Types of Reactions: Anti-infective agent 6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.
科学的研究の応用
Anti-infective agent 6 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in the study of microbial resistance and the development of new antimicrobial agents.
Medicine: Investigated for its potential therapeutic effects against various infectious diseases, including bacterial, viral, and fungal infections.
Industry: Utilized in the formulation of disinfectants, antiseptics, and preservatives to ensure the safety and longevity of products.
作用機序
The mechanism of action of anti-infective agent 6 involves targeting specific molecular pathways and structures within microorganisms. It may:
Inhibit Cell Wall Synthesis: By binding to enzymes involved in the synthesis of the cell wall, leading to cell lysis and death.
Disrupt Protein Synthesis: By interfering with ribosomal function, preventing the production of essential proteins.
Inhibit Nucleic Acid Synthesis: By targeting enzymes involved in DNA or RNA replication, leading to the inhibition of microbial growth and proliferation.
類似化合物との比較
Anti-infective agent 6 can be compared with other similar compounds, such as:
Penicillins: Beta-lactam antibiotics that inhibit cell wall synthesis.
Cephalosporins: Another class of beta-lactam antibiotics with a broader spectrum of activity.
Macrolides: Antibiotics that inhibit protein synthesis by binding to the ribosomal subunit.
Quinolones: Antibiotics that inhibit nucleic acid synthesis by targeting DNA gyrase and topoisomerase IV.
Uniqueness: this compound is unique in its specific molecular structure and mechanism of action, which may offer advantages in terms of efficacy, spectrum of activity, and resistance profile compared to other anti-infective agents.
特性
分子式 |
C15H15NO3 |
|---|---|
分子量 |
257.28 g/mol |
IUPAC名 |
3-(tert-butyliminomethyl)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C15H15NO3/c1-15(2,3)16-8-11-12(17)9-6-4-5-7-10(9)13(18)14(11)19/h4-8,17H,1-3H3 |
InChIキー |
LZMCTOKIXDZZPZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N=CC1=C(C2=CC=CC=C2C(=O)C1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


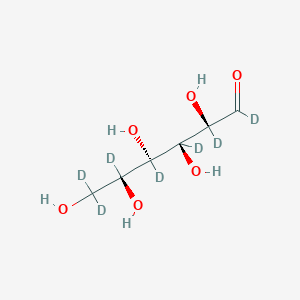
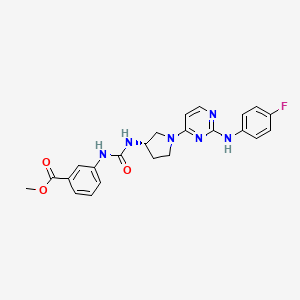
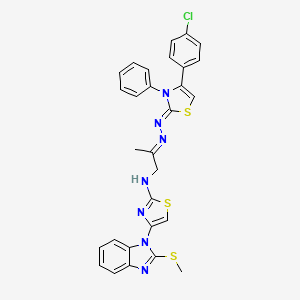

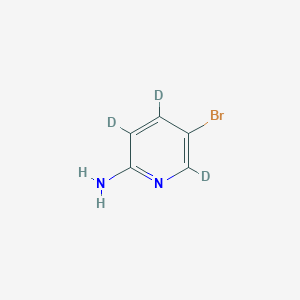
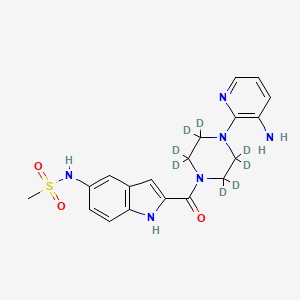
![1-[(2R,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12407341.png)

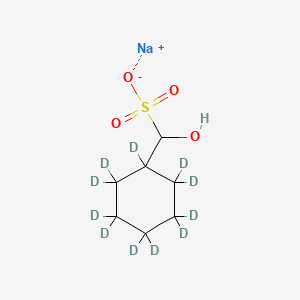
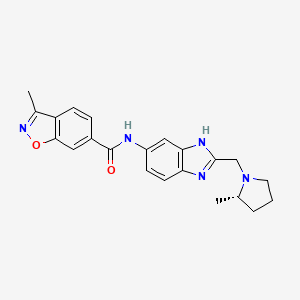
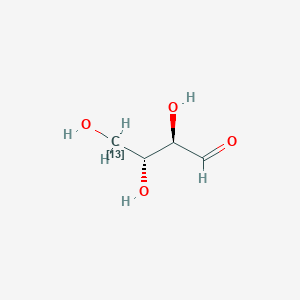
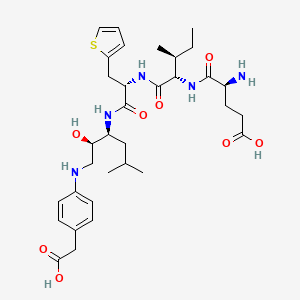
![(3R,4R)-6-amino-N-[(2Z,5S,9S,12S,15S)-5-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-2-[(carbamoylamino)methylidene]-12,15-bis(hydroxymethyl)-3,6,10,13,16-pentaoxo-1,4,7,11-tetrazacyclohexadec-9-yl]-3,4-dihydroxyhexanamide](/img/structure/B12407381.png)
